1,N(2)-ethenodeoxyguanosine
1,N(2)-ethenodeoxyguanosine
Brand Name:
Vulcanchem
CAS No.:
108929-11-9
VCID:
VC0218346
InChI:
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(17)15-12-13-1-2-16(12)11(9)20/h1-2,5-8,18-19H,3-4H2,(H,13,15)/t6-,7+,8-/m0/s1
SMILES:
C1C(C(OC1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O
Molecular Formula:
C12H13N5O4
Molecular Weight:
291.26 g/mol
1,N(2)-ethenodeoxyguanosine
CAS No.: 108929-11-9
Main Products
VCID: VC0218346
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
CAS No. | 108929-11-9 |
---|---|
Product Name | 1,N(2)-ethenodeoxyguanosine |
Molecular Formula | C12H13N5O4 |
Molecular Weight | 291.26 g/mol |
IUPAC Name | 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[1,2-a]purin-9-one |
Standard InChI | InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(17)15-12-13-1-2-16(12)11(9)20/h1-2,5-8,18-19H,3-4H2,(H,13,15)/t6-,7+,8-/m0/s1 |
Standard InChIKey | UQJBQTAFGHUSKK-RNJXMRFFSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O |
SMILES | C1C(C(OC1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O |
Canonical SMILES | C1C(C(OC1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O |
Synonyms | 1,N(2)-edGuo 1,N(2)-ethenodeoxyguanosine |
PubChem Compound | 130591 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume